Diglycidylaniline

Description

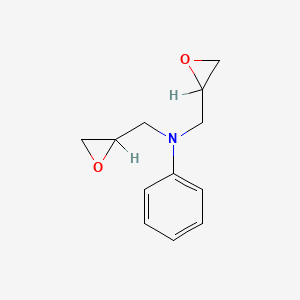

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYXSROKFZAHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN(CC2CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30999-33-8 | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30999-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50862832 | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-06-9, 32144-31-3 | |

| Record name | N,N-Diglycidylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, bis(2,3-epoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032144313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diglycidylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2,3-epoxypropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCIDYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG5ZPK0BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diglycidylaniline synthesis and purification methods

An In-depth Technical Guide for the Synthesis and Purification of N,N-Diglycidylaniline

For professionals in chemical research and materials science, N,N-diglycidylaniline (DGA) is a crucial bifunctional monomer. Its structure, which combines a rigid aniline core with two reactive epoxy groups, makes it a valuable precursor for high-performance epoxy resins, adhesives, coatings, and advanced composite materials.[1][2] The glycidyl groups are highly reactive, enabling efficient cross-linking and polymerization, which imparts desirable properties such as high strength, thermal stability, and chemical resistance to the resulting polymers.[3]

This guide provides a comprehensive overview of the synthesis and purification of N,N-diglycidylaniline, grounded in established chemical principles and laboratory practices. It is designed to offer researchers and development scientists a technically detailed and validated framework for producing high-purity DGA.

Critical Safety and Handling Protocols

N,N-diglycidylaniline is a hazardous substance and requires strict safety protocols. It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[4] Furthermore, it is toxic to aquatic life with long-lasting effects.[5][6]

Core Safety Requirements:

-

Engineering Controls : All procedures should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or mists.[5] The work area must be well-ventilated.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[4]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[6]

-

Body Protection : A lab coat or impervious clothing is mandatory to prevent skin contact.[4]

-

Respiratory Protection : If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[7]

-

-

Handling and Storage : Store in a cool, dry, and dark place in a tightly sealed container, away from heat and incompatible materials like oxidizing agents.[5][8] All containers and receiving equipment must be grounded to prevent static discharge.[7]

In case of exposure, move the affected person to fresh air, flush skin or eyes with copious amounts of water, and seek immediate medical attention.[8]

Synthesis of N,N-Diglycidylaniline

The most prevalent and industrially relevant method for synthesizing N,N-diglycidylaniline is through the reaction of aniline with an excess of epichlorohydrin. This process occurs in two main stages: an initial addition reaction followed by a dehydrochlorination step to form the final epoxide rings.

Underlying Chemical Principles and Mechanism

The synthesis is a classic example of nucleophilic substitution and elimination reactions.

-

Addition Reaction : The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring in epichlorohydrin. This ring-opening addition reaction forms a chlorohydrin intermediate. Since aniline is a secondary amine after the first substitution, this process occurs twice to yield N,N-bis(3-chloro-2-hydroxypropyl)aniline.

-

Dehydrochlorination (Epoxidation) : A base, typically sodium hydroxide, is introduced. The hydroxide ion deprotonates the hydroxyl groups of the intermediate. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis (an SN2 reaction), where the oxygen atom displaces the adjacent chlorine atom, closing the three-membered ring to form the glycidyl (epoxide) group. This happens for both side chains.

The overall reaction pathway can be visualized as follows:

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m.molbase.com [m.molbase.com]

- 3. 4,4′-メチレンビス(N,N-ジグリシジルアニリン) | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. capotchem.com [capotchem.com]

- 7. tetrawill.com [tetrawill.com]

- 8. 4,4'-Methylenebis(N,N-diglycidylaniline) | CAS#:28768-32-3 | Chemsrc [chemsrc.com]

N,N-Diglycidylaniline chemical structure and properties

An In-depth Technical Guide to N,N-Diglycidylaniline: Structure, Properties, and Applications

Introduction

N,N-Diglycidylaniline (DGA) is an aromatic amine-based epoxy compound valued for its unique combination of low viscosity and dual reactive epoxy functionalities. Its chemical structure, featuring a central aniline ring bonded to two glycidyl groups, makes it a critical component in the formulation of advanced polymer systems. This guide provides a comprehensive technical overview of DGA, from its molecular structure and synthesis to its role in polymer chemistry and its associated safety protocols. As a difunctional monomer, it serves primarily as a reactive diluent, cross-linking agent, and epoxy resin backbone, finding utility in high-performance adhesives, coatings, and composite materials.[1][2]

Chemical Structure and Identification

N,N-Diglycidylaniline is characterized by a phenyl group attached to a tertiary amine, which in turn is connected to two oxirane (epoxy) rings via methylene bridges. This structure imparts both aromatic rigidity and the high reactivity of the epoxide groups.

Systematic Name (IUPAC): N,N-bis(oxiran-2-ylmethyl)aniline[1][3] CAS Number: 2095-06-9[1][3] Molecular Formula: C₁₂H₁₅NO₂[1][3]

The presence of the aniline core and the two terminal epoxide functionalities is central to its utility in polymer science. The aromatic ring provides a degree of thermal stability and mechanical strength to the final cured polymer, while the epoxy groups are the sites for cross-linking reactions.[2][4]

Caption: Chemical Structure of N,N-Diglycidylaniline (DGA).

Physicochemical Properties

DGA is typically a colorless to pale yellow, viscous liquid at room temperature.[2] Its physical and chemical properties are critical for its application, particularly its low viscosity which makes it an effective reactive diluent.

| Property | Value | Source(s) |

| Molar Mass | 205.25 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | ~1.153 g/mL at 25 °C | [5][6] |

| Boiling Point | 130-133 °C at 0.4 Torr; 204 °C (lit.) | [5][7] |

| Flash Point | 140.1 °C | [7] |

| Refractive Index | n20/D ~1.571 | [5][7] |

| Water Solubility | 2.24 g/L at 20 °C | [6] |

| Solubility | Soluble in alcohols, ketones, and ethers | [2] |

Synthesis of N,N-Diglycidylaniline

The industrial synthesis of DGA is a two-step process involving the reaction of aniline with an excess of epichlorohydrin, followed by dehydrochlorination.

Caption: General Synthesis Workflow for N,N-Diglycidylaniline.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a generalized method for synthesizing N,N-Diglycidylaniline.

Materials:

-

Aniline

-

Epichlorohydrin (4-5 molar excess)

-

Sodium hydroxide (NaOH) solution (e.g., 50% w/w)

-

Organic solvent (e.g., Toluene)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser. Charge the flask with aniline.

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin to the aniline under constant stirring. Due to the basicity of the aniline nitrogen, a Lewis acid catalyst is generally not required for this amine-based glycidylation.[1] The reaction is exothermic; maintain the temperature between 50-60 °C.

-

Formation of Intermediate: Stir the mixture for 2-4 hours at 60 °C to form the dichlorohydrin intermediate.

-

Dehydrochlorination: Cool the mixture to 20-25 °C. Slowly add the NaOH solution dropwise. This step is highly exothermic and results in the ring-closure to form the epoxide groups and the precipitation of sodium chloride. Maintain the temperature below 30 °C.

-

Phase Separation: After the addition of NaOH, continue stirring for 1 hour. Add toluene to dissolve the organic product and transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with deionized water until the aqueous layer is neutral (pH ~7), followed by a final wash with brine to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the toluene and any unreacted epichlorohydrin under reduced pressure using a rotary evaporator.

-

Self-Validation & Quality Control: The final product, a viscous liquid, should be analyzed to confirm its identity and purity. A critical quality control test is the determination of the Epoxy Equivalent Weight (EEW) via titration, which validates the successful formation of the epoxide rings.[1]

Reactivity and Applications in Polymer Chemistry

The utility of DGA stems from the reactivity of its two epoxide rings. These rings can undergo ring-opening polymerization with a variety of curing agents (hardeners), such as amines, anhydrides, and phenols, to form a highly cross-linked, three-dimensional thermoset polymer network.[4]

Role as a Reactive Diluent

In many high-performance applications, primary epoxy resins like Bisphenol A diglycidyl ether (DGEBA) are highly viscous, making them difficult to process. DGA is frequently added to these formulations as a reactive diluent .[1]

-

Causality: Its lower molecular weight and compact structure result in a significantly lower viscosity compared to oligomeric resins. When blended, it reduces the overall viscosity of the system, improving flow, wetting of substrates or fibers, and processability (e.g., in infusion or casting processes).

-

Expertise Insight: Unlike non-reactive diluents which can plasticize the final polymer and compromise its mechanical properties and thermal stability, DGA's epoxy groups allow it to co-react and become an integral part of the polymer backbone during curing. This minimizes the negative impact on the glass transition temperature (Tg) and mechanical strength.

Cross-Linking Mechanism

The most common curing reaction involves a nucleophilic attack on one of the carbon atoms of the epoxy ring by a primary or secondary amine hardener.

Caption: Curing process of DGA with an amine hardener.

This reaction opens the epoxide ring and forms a hydroxyl group and a new covalent bond, extending the polymer chain. As DGA is difunctional and many amine hardeners are tetrafunctional (e.g., 4,4'-methylenedianiline), a dense, rigid network is formed. The resulting hydroxyl groups can also promote further reactions, contributing to the overall network structure. It is important to note that intramolecular cyclization reactions can occur, which may lead to chain termination and affect the final molecular weight and network density.[8]

Impact on Material Properties

The inclusion of DGA in epoxy formulations influences the final properties of the cured material:

-

Thermal Properties: The rigid aromatic core of DGA contributes to a high glass transition temperature (Tg) in the cured polymer, which is essential for applications requiring high-temperature performance.[4]

-

Mechanical Properties: The high cross-link density achievable with DGA leads to materials with high strength, stiffness, and hardness.

-

Chemical Resistance: The stable ether and C-N bonds formed during curing result in excellent resistance to many chemicals and solvents.[9]

These properties make DGA-containing epoxy systems suitable for demanding applications in aerospace, automotive, electronics, and industrial coatings.[10]

Safety and Handling

N,N-Diglycidylaniline is a reactive chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[6]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[11][12]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[11][13]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[13][14]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13][14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers, away from incompatible materials such as acids, acid anhydrides, and strong oxidizing agents.[14]

References

-

Wikipedia. Diglycidyl aniline. [Link]

-

PubChem. N,N-Diglycidylaniline | C12H15NO2 | CID 16412. [Link]

-

Solubility of Things. N,N-Diglycidylaniline. [Link]

-

Wikipedia. 4,4′-Methylenebis(N,N-diglycidylaniline). [Link]

-

ChemWhat. N N-DIGLYCIDYLANILINE CAS#: 2095-06-9. [Link]

-

Jiangsu Tetra New Material Technology Co., Ltd. Functions and Applications of Glycidyl Amine Epoxy Resin. [Link]

- Johncock, P., & Cunliffe, A. V. (1992). Structural features in epoxy networks from N,N-diglycidyl epoxies and amines: 2. Ether ring formation and polymer structure in the reactions of N,N-diglycidylaniline with aniline and substituted anilines. Polymer, 33(12), 2617-2625.

-

Jiangsu Tetra New Material Technology Co., Ltd. TTA520: 4,4'-Methylenebis(N,N-diglycidylaniline). [Link]

Sources

- 1. Diglycidyl aniline - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N,N-Diglycidylaniline | C12H15NO2 | CID 16412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4′-Methylenebis(N,N-diglycidylaniline) - Wikipedia [en.wikipedia.org]

- 5. chemwhat.com [chemwhat.com]

- 6. N N-DIGLYCIDYLANILINE | 2095-06-9 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. nbinno.com [nbinno.com]

- 10. Functions and Applications of Glycidyl Amine Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 11. echemi.com [echemi.com]

- 12. tetrawill.com [tetrawill.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Reaction of Diglycidylaniline with Primary and Secondary Amines: Mechanisms, Protocols, and Applications in Drug Development

This guide provides a comprehensive technical overview of the reaction chemistry between N,N-diglycidylaniline (DGA) and primary and secondary amines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reaction mechanisms, provides detailed experimental protocols, and explores the application of this chemistry in advanced biomedical fields. Our focus is on delivering not just procedural steps, but the scientific rationale that underpins them, ensuring a thorough and practical understanding of this versatile chemical system.

Introduction: The Significance of Diglycidylaniline-Amine Chemistry

N,N-diglycidylaniline (DGA) is a glycidyl amine epoxy resin characterized by its low viscosity, high reactivity, and the formation of densely cross-linked networks upon curing.[1] These properties make it a valuable monomer in the formulation of high-performance polymers. The reaction of its epoxy groups with the active hydrogens of primary and secondary amines is the fundamental chemistry that drives the formation of these robust thermosetting polymers.[2]

In the realm of drug development and biomedical research, the in situ crosslinking capabilities of DGA with amine-functionalized polymers have opened new avenues for creating biocompatible materials.[3][4] This chemistry is particularly relevant for the development of injectable, in situ forming hydrogels for controlled drug delivery and tissue engineering applications.[5][6][7] The ability to form a stable, cross-linked matrix under physiological conditions is a key advantage for these advanced therapeutic systems.[8]

This guide will provide a detailed exploration of the reaction between DGA and both primary and secondary amines, offering insights into the kinetics, mechanisms, and practical execution of these reactions.

Reaction Mechanisms: A Tale of Two Amines

The curing of DGA with amines is a nucleophilic ring-opening addition reaction. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the formation of a hydroxyl group and a new carbon-nitrogen bond. The reactivity and the final network structure are significantly influenced by whether a primary or a secondary amine is used as the curing agent.

Reaction with Primary Amines

A primary amine possesses two active hydrogens, allowing it to react with two epoxy groups. This two-stage reaction is crucial for network formation.

-

Step 1: Formation of a Secondary Amine: The initial reaction involves one of the primary amine's hydrogens attacking an epoxy ring, resulting in the formation of a secondary amine and a hydroxyl group.

-

Step 2: Formation of a Tertiary Amine and Cross-linking: The newly formed secondary amine, which is also reactive, can then attack another epoxy group, leading to the formation of a tertiary amine and a crucial cross-linking point in the polymer network.

The hydroxyl groups generated during the reaction can catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis.[9] This can lead to an acceleration of the curing process as the reaction proceeds.

Reaction with Secondary Amines

A secondary amine has only one active hydrogen, meaning it can react with only one epoxy group. This results in chain extension rather than the formation of a densely cross-linked network when DGA is the sole epoxy monomer. The product of this reaction is a tertiary amine with a hydroxyl group.

While secondary amines alone do not lead to a cross-linked network with DGA, they are crucial in understanding the overall reaction kinetics when primary amines are used, as the second step of the primary amine reaction is, in fact, a secondary amine-epoxy reaction.

Side Reactions: Cyclization and Etherification

In the curing of DGA with amines, two significant side reactions can occur: intramolecular cyclization and etherification.

-

Cyclization: Due to the proximity of the two glycidyl groups on the aniline nitrogen, intramolecular reactions can occur, leading to the formation of cyclic products.[10] An eight-membered ring can form through the reaction of the secondary amino group with the remaining epoxy group in a DGA-amine monoadduct.[10] This is a non-crosslinking reaction and can affect the final network properties.

-

Etherification: At elevated temperatures and in the presence of a catalyst (often the hydroxyl groups formed during the main reaction), the epoxy groups can react with hydroxyl groups. This etherification reaction can lead to additional cross-linking, especially in formulations with an excess of epoxy groups.

Experimental Protocols

The following protocols provide a generalized framework for the reaction of DGA with primary and secondary amines. It is crucial to adapt these procedures based on the specific amine used, the desired stoichiometry, and the intended application. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

N,N-diglycidylaniline (DGA): High purity grade.

-

Amine: Primary (e.g., diethylenetriamine - DETA) or secondary (e.g., N-methylaniline).

-

Solvent (optional): Anhydrous solvent such as acetone or dimethylformamide (DMF) if a solution-based reaction is desired.

-

Reaction Vessel: Round bottom flask or a suitable reaction vial.

-

Stirring: Magnetic stirrer and stir bar.

-

Heating: Heating mantle or oil bath with temperature control.

-

Analytical Instruments: Access to FTIR, DSC, or NMR for reaction monitoring.

Protocol for Reaction with a Primary Diamine (e.g., DETA) for Cross-linking

This protocol describes the bulk polymerization of DGA with a primary diamine to form a cross-linked network.

Step-by-Step Methodology:

-

Stoichiometric Calculation: Determine the stoichiometric ratio of DGA to the primary diamine. The Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxy Equivalent Weight (EEW) of DGA are used for this calculation. For a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens, the mass ratio is calculated as: Mass of Amine / 100g of DGA = (AHEW of Amine / EEW of DGA) * 100

-

Preparation: In a clean, dry reaction vessel, add the calculated amount of DGA. If the DGA is viscous, gently warm it to approximately 40-50°C to facilitate mixing.

-

Amine Addition: While stirring the DGA, slowly add the calculated amount of the primary diamine. The addition should be done dropwise to control the initial exothermic reaction.

-

Mixing: Continue to stir the mixture vigorously for 5-10 minutes to ensure homogeneity.

-

Curing: The mixture can be cured at room temperature or at an elevated temperature to accelerate the process. A typical curing schedule might be 24 hours at room temperature followed by a post-cure at 80-120°C for 2-4 hours to ensure complete reaction.

-

Monitoring the Reaction: The progress of the curing reaction can be monitored using techniques such as:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Disappearance of the epoxy group peak (around 915 cm⁻¹) and the primary amine N-H stretching bands.

-

Differential Scanning Calorimetry (DSC): Measuring the heat flow to determine the extent of reaction.

-

Protocol for Reaction with a Secondary Amine (e.g., N-methylaniline) for Model Studies

This protocol is suitable for studying the kinetics and mechanism of the secondary amine-epoxy reaction.

-

Solution Preparation: In a round bottom flask, dissolve a known amount of DGA in a suitable anhydrous solvent (e.g., DMF).

-

Amine Addition: Add a stoichiometric amount (or a desired molar ratio) of the secondary amine to the DGA solution.

-

Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 60-100°C) under constant stirring.

-

Sampling and Analysis: At regular intervals, withdraw small aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution). Analyze the samples using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.[10]

Quantitative Data Presentation

The kinetics of the DGA-amine reaction are influenced by several factors, including the type of amine (aliphatic vs. aromatic), the reaction temperature, and the presence of catalysts.

| Amine Type | Relative Reactivity with Epoxy | Typical Activation Energy (Ea) | Key Characteristics |

| Aliphatic Primary Amines | High | 50-60 kJ/mol | Fast curing at room temperature; highly exothermic. |

| Aromatic Primary Amines | Moderate | 60-90 kJ/mol | Require elevated temperatures for curing; form rigid, high-temperature resistant networks. |

| Aliphatic Secondary Amines | Moderate | 55-70 kJ/mol | Slower than primary aliphatic amines. |

| Aromatic Secondary Amines | Low | > 90 kJ/mol | Significantly slower reaction rates, often requiring high temperatures or catalysts. |

Note: The values presented are approximate and can vary depending on the specific chemical structures and reaction conditions. The reaction of a primary amine's second active hydrogen (now a secondary amine) with an epoxy group is generally slower than the initial reaction of the primary amine.[11] The ratio of the rate constants for the secondary amine to the primary amine reaction (k₂/k₁) is typically less than 1 and is temperature-dependent.[11]

Applications in Drug Development: In Situ Forming Hydrogels

A significant application of DGA-amine chemistry in the biomedical field is the formation of in situ cross-linkable hydrogels for controlled drug delivery.[12] These systems involve the reaction of DGA or a DGA-functionalized polymer with an amine-terminated polymer, such as amine-terminated polyethylene glycol (PEG-NH₂).[4][5]

The in situ gelation process offers several advantages for drug delivery:

-

Minimally Invasive Administration: The liquid precursors can be injected, avoiding the need for surgical implantation.[13]

-

Conformity to Tissue Defects: The gel forms in place, filling irregularly shaped tissue cavities.

-

Sustained Drug Release: The cross-linked network provides a depot for the controlled and localized release of therapeutic agents.[12]

-

Protection of Labile Drugs: The entrapped drug is protected from enzymatic degradation in the physiological environment.

The release kinetics of the drug from the hydrogel can be tailored by controlling the cross-linking density of the network, which in turn is a function of the DGA-to-amine ratio and the molecular weight of the polymer precursors.

Conclusion

The reaction between N,N-diglycidylaniline and primary and secondary amines is a versatile and powerful tool in polymer chemistry with expanding applications in advanced biomedical fields. A thorough understanding of the underlying reaction mechanisms, including the potential for side reactions, is essential for designing materials with desired properties. The ability to form cross-linked networks in situ under mild conditions makes this chemistry particularly attractive for the development of next-generation drug delivery systems. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to effectively harness the potential of DGA-amine reactions in their work.

References

-

Curing of epoxy resins with amines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Matejka, L., & Dusek, K. (1985). Cyclization in the reaction between diglycidylaniline and amine. Die Makromolekulare Chemie, 186(10), 2033-2044.

- CN103288783A - Novel synthesis method of glycidyl amine epoxy resin. (n.d.). Google Patents.

- DiMatteo, R., Darling, N. J., & Segura, T. (2018). In situ forming injectable hydrogels for drug delivery and wound repair. Advanced Drug Delivery Reviews, 127, 165-182.

- Hennink, W. E., & van Nostrum, C. F. (2012). Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications. Advanced Drug Delivery Reviews, 64, 223-236.

-

Epoxy Synthesis. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

- Zelenka, J., Spacek, V., & Dusek, K. (1989). Mechanism and kinetics of curing of epoxides based on diglycidylamine with aromatic amines. 2. The reaction between diglycidylaniline and aniline. Macromolecules, 22(4), 1475-1481.

-

Puttaswamy, & R. S. R. (2017). Preparation and characterization of sequential curing with off- stoichiometric amine-diglycidyl ether of bisphenol a. Chula Digital Collections. Retrieved January 16, 2026, from [Link]

- Lin, C. C., & Metters, A. T. (2006). Designing hydrogels for controlled drug delivery. Advanced drug delivery reviews, 58(12-13), 1379-1408.

- Zhang, Y., et al. (2021). In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine)

- Ruel-Gariépy, E., & Leroux, J. C. (2004). In-situ forming hydrogels—review of temperature-sensitive systems. European journal of pharmaceutics and biopharmaceutics, 58(2), 409-426.

- Herber, S., et al. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. Polymers, 15(4), 963.

-

Glycidyl Amine Epoxy Resin. (n.d.). Jiangsu Tetra New Material Technology Co., Ltd. Retrieved January 16, 2026, from [Link]

- Aboudzadeh, M. A., et al. (2020). Designing Hydrogels for Controlled Drug Delivery. Pharmaceutics, 12(1), 57.

- Zhang, Y., et al. (2024). In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine)

- Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: progress and challenges. Polymer, 49(8), 1993-2007.

- Zhang, Y., et al. (2024). In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine)

- Gupta, M. A., et al. (2024). A Review on Hydrogel Based Controlled Drug Delivery System. International Journal of Pharmaceutical and Phytopharmacological Research, 30(2), 1-15.

- Lee, S., & Kim, S. (2000). Effect of Cure Protocol on Network Formation and Properties of Epoxy-Diamine Thermosets. Journal of Applied Polymer Science, 77(13), 2849-2859.

- Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal, 65, 252-267.

- Zabegaeva, O. N., et al. (2018). Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics. INEOS OPEN, 1(1), 64-70.

-

The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]

- Wang, X., & Gillham, J. K. (1991). Competitive primary amine/epoxy and secondary amine/epoxy reactions: Effect on the isothermal time‐to‐vitrify. Journal of Applied Polymer Science, 43(12), 2267-2279.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20040023842A1 - Biocompatible crosslinked polymers - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Competitive primary amine/epoxy and secondary amine/epoxy reactions: Effect on the isothermal time‐to‐vitrify | Semantic Scholar [semanticscholar.org]

- 12. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

Thermal stability and degradation profile of Diglycidylaniline

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Diglycidylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diglycidylaniline (DGA) is a significant compound within the glycidyl amine family, primarily utilized to modify and reduce the viscosity of epoxy resin systems.[1] Its aromatic structure and reactive epoxy groups contribute to the final properties of cured polymeric materials, making a thorough understanding of its thermal stability and degradation profile essential for its application in advanced materials, particularly in sectors like aerospace and electronics where thermal resilience is paramount.[2][3] This guide provides a comprehensive overview of the thermal behavior of DGA, detailing its decomposition pathways, the analytical methodologies for its characterization, and the scientific rationale behind these experimental choices.

Introduction: The Significance of Diglycidylaniline in Polymer Chemistry

N,N-Diglycidylaniline (DGA) is an aromatic epoxy compound characterized by a phenyl ring attached to a nitrogen atom, which in turn is bonded to two glycidyl groups.[1][4] This structure imparts a unique combination of rigidity from the aromatic core and reactivity from the epoxide rings. In polymer formulations, DGA often functions as a reactive diluent, a substance that lowers the viscosity of the resin system for improved processing and handling, while also participating in the curing reaction to become an integral part of the final cross-linked polymer network.[1] The inclusion of DGA can influence the mechanical properties and microstructure of the cured epoxy resin.[1] Given its role in high-performance materials, a deep understanding of its thermal limitations is crucial for predicting material lifetime, ensuring operational safety, and designing materials with enhanced thermal durability.

Chemical Structure of Diglycidylaniline

Caption: Chemical structure of N,N-Diglycidylaniline (DGA).

Assessing Thermal Stability: Core Analytical Techniques

The evaluation of a material's thermal stability involves subjecting it to a controlled temperature program and observing changes in its physical and chemical properties.[5] For DGA and its cured resins, three primary techniques provide a holistic view of their thermal behavior: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[6]

-

Expertise & Experience: The choice of atmosphere (inert vs. oxidative) is critical. An inert atmosphere, typically nitrogen, allows for the study of the intrinsic thermal degradation of the material, while an oxidative atmosphere, like air, reveals its susceptibility to thermal-oxidative degradation, which often occurs at lower temperatures.[7][8] For DGA, which is often used in aerospace composites that may experience high temperatures in varying atmospheric conditions, testing in both environments is essential.[9] The heating rate is another key parameter; a slower rate can provide better resolution of distinct degradation steps, while a faster rate can simulate rapid heating events. A common rate for polymer analysis is 10°C/min.[10]

-

Trustworthiness: A well-calibrated TGA instrument is paramount. Regular calibration with standard materials (e.g., calcium oxalate) for mass and temperature ensures the accuracy and reproducibility of the data. The output, a thermogram, plots percentage weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss rate (obtained from the first derivative of the TGA curve, DTG) are key indicators of thermal stability.[6]

Experimental Protocol: Thermogravimetric Analysis of Cured DGA

-

Sample Preparation: A small sample (5-10 mg) of cured DGA resin is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA is purged with the desired gas (e.g., high-purity nitrogen at a flow rate of 50 mL/min) to establish a stable baseline.[10]

-

Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 700°C) at a constant heating rate of 10°C/min.[10]

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Analysis: The resulting TGA and DTG curves are analyzed to determine the onset temperature of degradation, the temperatures of maximum degradation rates, and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as the glass transition temperature (Tg), melting, and curing exotherms.[11][12]

-

Expertise & Experience: For DGA systems, DSC is invaluable for characterizing the state of cure. An uncured or partially cured sample will exhibit an exothermic peak representing the heat released during the curing reaction.[11] By comparing the enthalpy of this residual cure to the enthalpy of a completely uncured sample, the degree of cure can be quantified.[11] Furthermore, the glass transition temperature (Tg) is a critical parameter that indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[12] A higher Tg is generally associated with a higher degree of cross-linking and improved thermal stability.[13]

-

Trustworthiness: DSC instruments are calibrated for temperature and enthalpy using certified standards like indium. The analysis is typically performed under an inert atmosphere to prevent oxidative degradation during the scan.[10] The ASTM D3418 standard provides a robust framework for determining transition temperatures of polymers.[10]

Experimental Protocol: DSC Analysis of DGA Curing and Tg Determination

-

Sample Preparation: A small sample (5-10 mg) of the DGA formulation (either uncured or cured) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with nitrogen at a flow rate of 50 mL/min.[10]

-

Thermal Program (Curing): For an uncured sample, a dynamic scan from ambient temperature to around 300°C at 10°C/min is performed to observe the curing exotherm.

-

Thermal Program (Tg): For a cured sample, a heat-cool-heat cycle is often employed. The first heating scan removes any thermal history. The sample is then rapidly cooled, and a second heating scan is performed at 10°C/min to clearly identify the glass transition temperature.[10]

-

Data Analysis: The curing exotherm is integrated to determine the enthalpy of reaction. The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful hyphenated technique used to identify the volatile and semi-volatile products formed during the thermal decomposition of a material.

-

Expertise & Experience: This technique provides direct insight into the degradation mechanism. The sample is rapidly heated to a specific temperature (pyrolysis) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[14] By analyzing the fragments, one can deduce the bond scission pathways and the chemical reactions occurring during degradation. For epoxy resins, common degradation products include phenols, carbon monoxide, carbon dioxide, and methane.[15][16]

-

Trustworthiness: The accuracy of Py-GC-MS relies on a well-maintained GC-MS system and a comprehensive mass spectral library for compound identification. The pyrolysis temperature is chosen based on the TGA data, typically at or slightly above the temperature of the maximum degradation rate, to ensure that the observed products are representative of the main decomposition stage.[14]

Experimental Workflow: Py-GC-MS Analysis of DGA Degradation

Caption: Workflow for Py-GC-MS analysis of thermal degradation products.

Thermal Degradation Profile of Diglycidylaniline

The thermal degradation of epoxy resins, including those based on DGA, is a complex process involving multiple reaction pathways. The degradation generally proceeds via chain scission reactions.[15]

Anticipated Degradation Mechanisms

Based on the degradation of similar epoxy systems, the thermal decomposition of a cured DGA network is expected to initiate at the weaker bonds within the polymer structure. The process in an inert atmosphere typically occurs in one or two main stages.[7][17]

-

Initial Scission: The decomposition of epoxy resins often begins with the cleavage of ether linkages or other less stable bonds formed during curing.[17] For anhydride-cured resins, the cleavage of an ester bond is often the initiation reaction.[18]

-

Chain Fragmentation: Following the initial bond scission, a cascade of fragmentation reactions occurs. The aromatic rings in the DGA structure are relatively stable and tend to be preserved in some of the larger fragments, leading to the evolution of phenolic compounds.[15]

-

Formation of Gaseous Products: Smaller fragments continue to decompose, yielding gaseous products such as carbon monoxide (CO), carbon dioxide (CO2), methane (CH4), and water.[16][18]

-

Char Formation: At higher temperatures, the remaining material undergoes intermolecular carbonization, forming a stable carbonaceous residue or char.[17]

Plausible Degradation Pathway of DGA

Caption: A simplified representation of the thermal degradation pathway for a cured DGA network.

Quantitative Data Summary

While specific data for neat, cured DGA is not extensively published, data from related epoxy systems provides a reasonable estimation of its thermal performance. The thermal stability of epoxy resins is significantly influenced by the curing agent and the overall formulation.

| Parameter | Typical Range for Aromatic Epoxy Resins | Significance |

| Onset of Degradation (Tonset) in N2 | 300 - 400 °C | Indicates the initiation of significant weight loss.[16] |

| Temperature of Max. Degradation Rate (Tmax) in N2 | 350 - 450 °C | Represents the point of most rapid decomposition.[6] |

| Char Yield at 700°C in N2 | 20 - 40% | A higher char yield often correlates with better fire retardancy. |

| Glass Transition Temperature (Tg) | 150 - 250 °C | Defines the upper service temperature limit for mechanical applications.[13] |

Note: These values are illustrative and can vary significantly based on the specific curing agent, catalyst, and any additives used in the formulation.

Conclusion and Future Outlook

This guide has outlined the critical aspects of the thermal stability and degradation profile of Diglycidylaniline. The thermal performance of DGA-based systems is governed by the integrity of the cross-linked network, with degradation pathways involving bond scission and the evolution of a predictable suite of decomposition products. A multi-faceted analytical approach, combining TGA, DSC, and Py-GC-MS, is essential for a comprehensive characterization.

For professionals in drug development, where DGA might be considered for use in medical devices or delivery systems, understanding its degradation profile is paramount for assessing biocompatibility and ensuring that no toxic leachables are formed under storage or use conditions.[3] For researchers in materials science, this knowledge is fundamental to developing next-generation, high-performance polymers with tailored thermal properties for demanding applications.

Future research should focus on detailed kinetic studies of DGA degradation to calculate activation energies, which can be used in models to predict long-term thermal stability and material lifetime under various operational conditions.[19]

References

-

THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (n.d.). OSTI.GOV. Retrieved January 16, 2026, from [Link]

-

The thermal degradation of some epoxy resins. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. (2018). MATEC Web of Conferences. Retrieved January 16, 2026, from [Link]

-

Theoretical Study on Decomposition Mechanism of Insulating Epoxy Resin Cured by Anhydride. (2019). MDPI. Retrieved January 16, 2026, from [Link]

-

Mechanism Identification and Kinetics Analysis of Thermal Degradation for Carbon Fiber/Epoxy Resin. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

TTA520: 4,4'-Methylenebis(N,N-diglycidylaniline). (2021). Tetra. Retrieved January 16, 2026, from [Link]

-

4,4'-Methylenebis(N,N-diglycidylaniline). (n.d.). Chemsrc. Retrieved January 16, 2026, from [Link]

-

Elevating Composite Materials: The Role of 4,4'-Methylenebis(N,N-diglycidylaniline) in Aerospace and Automotive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

N N-DIGLYCIDYLANILINE. (n.d.). ChemWhat. Retrieved January 16, 2026, from [Link]

-

Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

4,4′-Methylenebis(N,N-diglycidylaniline). (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Diglycidyl aniline. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

N,N-Diglycidylaniline. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Characterization of the Degree of Cure of Thermosetting Resins by DSC. (n.d.). TA Instruments. Retrieved January 16, 2026, from [Link]

-

DSC-TG studies on kinetics of curing and thermal decomposition of epoxy–ether amine systems. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Differential Scanning Calorimetry study on curing kinetics of diglycidyl ether of bisphenol A with amine curing agents for self-healing systems. (2013). SciELO. Retrieved January 16, 2026, from [Link]

-

Curing in thermal analysis. (n.d.). Linseis. Retrieved January 16, 2026, from [Link]

-

Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. (2023). MDPI. Retrieved January 16, 2026, from [Link]

-

Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI. Retrieved January 16, 2026, from [Link]

-

Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Aerospace. (n.d.). ViscoTec. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric Analysis (TGA). (n.d.). LPD Lab Services Ltd. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) of Polymers. (2019). YouTube. Retrieved January 16, 2026, from [Link]

-

Thermal stability and degradation of diglycidyl ether of bisphenol A epoxy modified with different nanoclays exposed to UV radiation. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Catalytic Pyrolysis of a Residual Plastic Waste Using Zeolites Produced by Coal Fly Ash. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. Retrieved January 16, 2026, from [Link]

-

Thermal degradation of glycidyl methacrylate-acrylonitrile copolymers. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Diglycidyl aniline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 4,4′-メチレンビス(N,N-ジグリシジルアニリン) | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N-Diglycidylaniline | C12H15NO2 | CID 16412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. matec-conferences.org [matec-conferences.org]

- 8. m.youtube.com [m.youtube.com]

- 9. viscotec.de [viscotec.de]

- 10. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

- 12. linseis.com [linseis.com]

- 13. benchchem.com [benchchem.com]

- 14. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism Identification and Kinetics Analysis of Thermal Degradation for Carbon Fiber/Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N,N-Diglycidylaniline in Organic Solvents

Introduction

N,N-Diglycidylaniline (DGA) is a significant aromatic epoxy resin, pivotal in the formulation of high-performance polymers, adhesives, and coatings.[1] Its molecular architecture, featuring a central aniline ring flanked by two reactive glycidyl groups, imparts a unique combination of properties to the materials it forms.[1] A fundamental understanding of its solubility in various organic solvents is paramount for researchers, scientists, and professionals in drug development and polymer chemistry. This is because solubility dictates formulation homogeneity, reaction kinetics, and ultimately, the final properties and performance of the end-product.[1]

This technical guide provides a comprehensive exploration of the solubility of N,N-Diglycidylaniline, delving into its physicochemical properties, the theoretical underpinnings of its solubility, and practical methodologies for its determination.

Chemical and Physical Properties of N,N-Diglycidylaniline

A thorough understanding of the solubility of N,N-Diglycidylaniline begins with its fundamental chemical and physical characteristics. These properties provide the basis for predicting and explaining its behavior in different solvent systems.

| Property | Value | Source |

| Chemical Name | N,N-bis(oxiran-2-ylmethyl)aniline | [2] |

| CAS Number | 2095-06-9 | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| Appearance | Colorless to pale yellow, clear and viscous liquid | [1] |

| Density | 1.1330 g/cm³ | [1] |

| Boiling Point | 160 °C | [1] |

| Melting Point | -40 °C | [1] |

| Water Solubility | 2.24 g/L at 20°C | [3] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" is a foundational principle in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

N,N-Diglycidylaniline possesses a unique molecular structure that influences its solubility. The presence of the aromatic aniline ring introduces a nonpolar character, while the two epoxide groups and the nitrogen atom of the aniline moiety contribute to its polarity and capacity for hydrogen bonding.[1]

The key intermolecular forces at play in the dissolution of N,N-Diglycidylaniline include:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. The benzene ring in DGA contributes significantly to these interactions.

-

Dipole-Dipole Interactions: The polar epoxy groups and the C-N bonds in DGA create permanent dipoles, leading to attractive forces between DGA molecules and polar solvent molecules.

-

Hydrogen Bonding: The oxygen atoms in the epoxy rings can act as hydrogen bond acceptors, interacting with protic solvents that can donate a hydrogen atom (e.g., alcohols).

The overall solubility of N,N-Diglycidylaniline in a particular organic solvent will be determined by the balance of these forces. Solvents that can effectively overcome the solute-solute interactions within DGA and form strong solute-solvent interactions will be effective at dissolving it.

Solubility Profile of N,N-Diglycidylaniline

Quantitative Solubility in Water:

The solubility of N,N-Diglycidylaniline in water has been determined to be 2.24 g/L at 20°C.[3] This limited solubility is expected, given the significant nonpolar character of the aniline ring.

Qualitative Solubility in Organic Solvents:

Based on its chemical structure and the solubility of structurally related epoxy compounds like Bisphenol A diglycidyl ether (BADGE), N,N-Diglycidylaniline is expected to be readily soluble in a variety of polar organic solvents. The following table provides a qualitative solubility profile.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group of ketones interacts favorably with the polar epoxy groups of DGA. |

| Alcohols | Ethanol, Methanol, Isopropanol | High | Alcohols can act as hydrogen bond donors to the oxygen atoms in the epoxy rings of DGA. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | The ether oxygen in these solvents can interact with the polar components of DGA. |

| Amides | Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N,N-Diglycidylaniline in an organic solvent.

I. Materials and Equipment

-

N,N-Diglycidylaniline (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

II. Experimental Workflow

Sources

An In-depth Technical Guide on the Health and Safety Considerations for Handling Diglycidylaniline

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with Diglycidylaniline (CAS RN: 2095-06-9). As a reactive epoxy compound widely used as a viscosity-reducing diluent in epoxy resin systems and a versatile building block in organic synthesis, a thorough understanding of its associated hazards is critical for ensuring laboratory safety.[1][2] This document moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the physicochemical and toxicological properties of the substance.

Chemical and Physical Hazard Profile

N,N-Diglycidylaniline is an aromatic organic compound featuring an aniline core functionalized with two reactive epoxide rings.[1][2] This unique structure is key to its utility but also dictates its hazard profile. The epoxide groups are highly strained and susceptible to ring-opening reactions, making the molecule reactive and a potential sensitizer.[1] The aniline moiety contributes to its toxicological properties.

A summary of its key physical and chemical properties is essential for anticipating its behavior in the laboratory environment.

| Property | Value | Source |

| CAS Number | 2095-06-9 | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| Appearance | Clear pale-yellow to amber viscous liquid | [3] |

| Density | 1.15 g/cm³ at 25°C | [4][5] |

| Flash Point | 113°C (closed cup) | [4] |

| Solubility | Slightly soluble in water (ca. 0.0092 g/L at 20°C). Miscible with most organic solvents. | [3][4] |

| Boiling Point | >250°C (decomposes) | [3] |

Toxicological Assessment and Health Hazards

Diglycidylaniline presents multiple health hazards that necessitate stringent handling protocols. The primary routes of exposure are inhalation, dermal contact, and ingestion. The Globally Harmonized System (GHS) provides a clear classification of its known health risks.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[6] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[6] |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[6] |

Expert Insight: The most insidious of these hazards is skin sensitization (H317). Initial exposures may only cause mild irritation, leading to a false sense of security. However, repeated contact can trigger an allergic response, resulting in severe contact dermatitis upon subsequent, even minimal, exposure. This sensitization is often irreversible. Furthermore, its classification as a suspected mutagen (H341) demands that exposure be minimized to levels as low as reasonably achievable (ALARA).

The Hierarchy of Controls: A Systematic Approach to Risk Mitigation

Effective safety management relies on implementing controls in a hierarchical order, from most to least effective. Relying solely on Personal Protective Equipment (PPE) is a failure of this fundamental principle.

Caption: The Hierarchy of Controls, from most to least effective.

-

Elimination/Substitution: The most effective control is to avoid using Diglycidylaniline altogether. Researchers should critically assess if a less hazardous chemical, such as a substance not classified as a sensitizer or mutagen, could serve as a viable substitute.

-

Engineering Controls: When its use is unavoidable, all manipulations must be performed within a certified chemical fume hood or a similar ventilated enclosure.[4] This is non-negotiable and serves to prevent inhalation of vapors or aerosols. Use of explosion-proof ventilation systems is recommended due to the potential for forming explosive mixtures with air upon intense heating.[4][7]

-

Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving Diglycidylaniline. Access to areas where it is used and stored should be restricted to trained and authorized personnel.[4] Ensure all users have read the Safety Data Sheet (SDS) and received specific training on its hazards and handling procedures.[4]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully based on the specific task. It does not prevent a hazard, but only provides a barrier.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for preventing direct contact. A one-size-fits-all approach is inadequate; the choice of PPE must align with the potential for exposure.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layer laminates). | Always inspect gloves for tears or holes before use.[4] Use proper removal techniques to avoid contaminating skin.[5] Double-gloving is recommended for tasks with a higher risk of splash. Dispose of contaminated gloves immediately in hazardous waste.[4] |

| Eye/Face Protection | Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn over goggles during procedures with a significant splash risk (e.g., transfers).[4][8] | Prevents eye irritation and serious damage from splashes. Contact lenses should not be worn when handling this chemical as they can trap vapors against the eye. |

| Skin/Body Protection | A chemically resistant lab coat or a complete chemical protection suit.[4] | Standard cotton lab coats are insufficient as they can absorb spills. Clothing must be impervious to the chemical. Contaminated work clothes must not be taken out of the workplace.[6] |

| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | Required when engineering controls are insufficient, during spill cleanup, or when aerosol generation is possible.[4] Use must be part of a comprehensive respiratory protection program that includes fit-testing.[8] |

Standard Operating Procedures

Safe Handling and Storage Protocol

-

Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.

-

Attire: Don all required PPE as specified in Section 4.

-

Dispensing: Ground and bond containers and receiving equipment during transfers to prevent static electricity accumulation.[4] Use non-sparking tools.[6] Perform all transfers of the liquid within the fume hood.

-

Post-Handling: Tightly close the container immediately after use.[4] Decontaminate any surfaces that may have been exposed.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Do not eat, drink, or smoke in the work area.[4][6]

-

Storage: Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.[4][6] The storage area should be locked and clearly labeled.[6] Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

Emergency Spill Response Protocol

A spill of Diglycidylaniline requires immediate and decisive action. The following workflow provides a logical decision-making process.

Caption: Emergency response decision tree for a Diglycidylaniline spill.

Step-by-Step Spill Cleanup (Minor Spill):

-

Alert & Restrict: Immediately alert others in the lab and restrict access to the spill area.[9]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

PPE: Don the appropriate PPE, including respiratory protection.[9]

-

Contain: For small spills, absorb the liquid with sand, activated carbon, or another inert material.[4] For larger spills, build a dike to contain the material.[4] Do not allow the spill to enter drains or sewers.[9][10]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area thoroughly. A standard procedure involves washing with a detergent solution (e.g., Liquinox®), followed by rinses with water and then a solvent like ethanol, ensuring all cleaning materials are also disposed of as hazardous waste.[11]

-

Dispose: Contact your institution's Environmental Health & Safety (EHS) office for proper disposal of the waste.[10]

First Aid Procedures

Immediate and correct first aid is vital in the event of an exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention, especially if irritation or a rash develops.[6][9]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][6]

Conclusion

Diglycidylaniline is a valuable chemical intermediate, but its hazardous properties—particularly its potential as a skin sensitizer and suspected mutagen—require the highest standards of safety. By understanding its chemical nature, implementing a robust hierarchy of controls, and adhering strictly to established protocols for handling, storage, and emergency response, researchers can mitigate the risks and maintain a safe laboratory environment. The causality is clear: the reactivity that makes this compound useful in synthesis is the same property that makes it hazardous to human health. Therefore, respect for its properties and diligence in its handling are not optional—they are a prerequisite for its use.

References

-

TTA520: 4,4'-Methylenebis(N,N-diglycidylaniline) - Tetra. (n.d.). Retrieved from Jiangsu Tetra New Material Technology Co., Ltd. URL: [Link]

-

4,4'-Methylenebis(N,N-diglycidylaniline) | CAS#:28768-32-3 | Chemsrc. (2025-08-21). Retrieved from Chemsrc. URL: [Link]

-

N,N-Diglycidylaniline - Solubility of Things. (n.d.). Retrieved from Solubility of Things. URL: [Link]

-

Diglycidyl aniline - Wikipedia. (n.d.). Retrieved from Wikipedia. URL: [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). Retrieved from American Chemistry Council. URL: [Link]

-

Guidance for the Selection of Protective Clothing for TDI Users. (n.d.). Retrieved from Covestro Solution Center. URL: [Link]

- MSDS of 4,4'-Methylenebis(N,N-diglycidylaniline). (2018-04-08).

- Diglycidylaniline (CAS 2095-06-9): Technical Specifications & Applications. (n.d.).

-

N,N-Diglycidylaniline | C12H15NO2 | CID 16412 - PubChem. (n.d.). Retrieved from PubChem. URL: [Link]

-

4,4′-Methylenebis(N,N-diglycidylaniline) - Wikipedia. (n.d.). Retrieved from Wikipedia. URL: [Link]

-

Chemical structures of (a) tetraglycidyl-4,4′-methylenedianiline, (b) triglycidyl-p-aminophenol, and (c) N,N′-diglycidylaniline. - ResearchGate. (n.d.). Retrieved from ResearchGate. URL: [Link]

-

Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from US EPA. URL: [Link]

-

Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Retrieved from Albert Kerbl GmbH. URL: [Link]

-

N,N-Dimethylaniline | EPA. (n.d.). Retrieved from EPA. URL: [Link]

-

Date - EPA. (2010-04-26). Retrieved from EPA. URL: [Link]

-

operating procedure - EPA. (2019-10-03). Retrieved from EPA. URL: [Link]

-

General Storage Guidelines for Solids and Liquids - Environmental Health & Safety. (n.d.). Retrieved from Georgia Tech. URL: [Link]

-

TLV Chemical Substances Introduction - ACGIH. (n.d.). Retrieved from ACGIH. URL: [Link]

-

Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.). Retrieved from NIOSH - CDC. URL: [Link]

-

Disinfection and decontamination | Plant Health Australia. (n.d.). Retrieved from Plant Health Australia. URL: [Link]

- field_equipment_cleaning_and_... (n.d.).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Diglycidyl aniline - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. tetrawill.com [tetrawill.com]

- 5. capotchem.cn [capotchem.cn]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. 4,4'-Methylenebis(N,N-diglycidylaniline) - Safety Data Sheet [chemicalbook.com]

- 10. 4,4'-Methylenebis(N,N-diglycidylaniline) | CAS#:28768-32-3 | Chemsrc [chemsrc.com]

- 11. epa.gov [epa.gov]

The Genesis of a Versatile Molecule: A Technical History of Diglycidylaniline

Foreword

In the vast landscape of polymer chemistry, certain molecules emerge as pivotal players, their discovery and development marking significant leaps in material science. N,N-Diglycidylaniline (DGA) is one such molecule. Though perhaps not as widely recognized as some of its epoxy resin counterparts, its unique properties as a reactive diluent and crosslinking agent have carved a crucial niche in various industrial applications. This in-depth technical guide delves into the historical origins and developmental trajectory of diglycidylaniline, offering researchers, scientists, and drug development professionals a comprehensive understanding of its scientific underpinnings and practical significance. By examining the causality behind its synthesis and the evolution of its applications, we gain a deeper appreciation for this versatile compound.

The Dawn of Epoxy Chemistry: A Prelude to Diglycidylaniline

The story of diglycidylaniline is intrinsically linked to the broader history of epoxy resins. The foundational chemistry that would lead to the creation of these versatile polymers emerged in the 1930s, a period of intense innovation in chemical research. Two figures stand out as pioneers in this field: Dr. Paul Schlack in Germany and Dr. Pierre Castan in Switzerland.